molecular formula C2H8ClN B8115690 Dimethyl-D 6-amine hydrochloride

Dimethyl-D 6-amine hydrochloride

Cat. No.: B8115690
M. Wt: 87.58 g/mol
InChI Key: IQDGSYLLQPDQDV-OXPPVIBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-D 6-amine hydrochloride: is a deuterated derivative of methanamine, where hydrogen atoms are replaced with deuterium. This compound is of interest due to its unique isotopic properties, which can be useful in various scientific research applications, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl-D 6-amine hydrochloride typically involves the deuteration of methanamine. This process can be achieved through the reaction of methanamine with deuterated reagents under controlled conditions. The reaction is usually carried out in a deuterated solvent to ensure maximum incorporation of deuterium atoms.

Industrial Production Methods: Industrial production of this compound involves large-scale deuteration processes, often using deuterium gas or deuterated water as the deuterium source. The reaction conditions are optimized to achieve high yields and purity of the final product. The process may also involve purification steps such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: Dimethyl-D 6-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding deuterated amine oxides.

    Reduction: It can be reduced to form deuterated amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atoms can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions are typically deuterated derivatives of the original compound, which retain the isotopic labeling.

Scientific Research Applications

Chemistry: In chemistry, Dimethyl-D 6-amine hydrochloride is used as a tracer in reaction mechanisms to study the kinetic isotope effect. It helps in understanding the reaction pathways and the role of hydrogen atoms in chemical reactions.

Biology: In biological research, this compound is used in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems. It is also used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: In medicine, deuterated compounds are explored for their potential therapeutic benefits. The incorporation of deuterium can alter the metabolic stability and pharmacokinetics of drugs, leading to improved efficacy and reduced side effects.

Industry: In the industrial sector, deuterated compounds are used in the production of deuterated solvents and reagents, which are essential for various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.

Mechanism of Action

The mechanism of action of Dimethyl-D 6-amine hydrochloride involves the interaction of the deuterated amine with its molecular targets. The presence of deuterium atoms can influence the bond strength and reaction kinetics, leading to altered chemical and biological activity. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

    Dimethylamine-d7: A deuterated derivative of dimethylamine.

    Perdeutero-dimethylamine: A fully deuterated form of dimethylamine.

    Deuterio-bis-trideuteriomethyl-amine: Another deuterated amine with similar properties.

Comparison: Dimethyl-D 6-amine hydrochloride is unique due to its specific isotopic labeling pattern, which provides distinct advantages in tracing studies and kinetic isotope effect analysis. Compared to other deuterated amines, it offers a different balance of deuterium incorporation and chemical reactivity, making it suitable for specific research applications.

Properties

IUPAC Name

N,1,1,1-tetradeuterio-N-(dideuteriomethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D2,2D3;/hD
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDGSYLLQPDQDV-OXPPVIBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])N([2H])C([2H])([2H])[2H].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethyl-D 6-amine hydrochloride
Reactant of Route 2
Dimethyl-D 6-amine hydrochloride
Reactant of Route 3
Dimethyl-D 6-amine hydrochloride
Reactant of Route 4
Dimethyl-D 6-amine hydrochloride
Reactant of Route 5
Dimethyl-D 6-amine hydrochloride
Reactant of Route 6
Dimethyl-D 6-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.